Ethyl(1,1-dimethylpropyl)malononitrile

Description

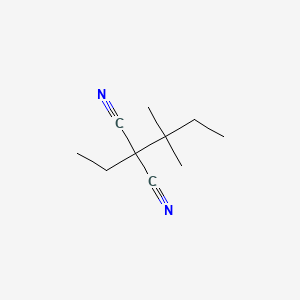

Ethyl(1,1-dimethylpropyl)malononitrile (CAS: 85688-95-5) is a malononitrile derivative characterized by two cyano groups (-CN) attached to a central carbon atom, which is further substituted with an ethyl group (C₂H₅) and a branched 1,1-dimethylpropyl group (C(CH₃)₂CH₂CH₂).

Properties

CAS No. |

85688-95-5 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-ethyl-2-(2-methylbutan-2-yl)propanedinitrile |

InChI |

InChI=1S/C10H16N2/c1-5-9(3,4)10(6-2,7-11)8-12/h5-6H2,1-4H3 |

InChI Key |

PGJYGIZMFMZNAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(CC)(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Zinc Chloride (ZnCl₂)-Catalyzed Reaction

- Reactants : Malononitrile and triethyl orthoformate in a molar ratio of 1:1–1.2.

- Catalyst : Anhydrous ZnCl₂ (0.5–1.5% of malononitrile mass).

- Conditions :

- Malononitrile is added dropwise to triethyl orthoformate under ice cooling (15–25°C).

- Post-addition, the mixture is heated to 60–80°C for 2–4 hours.

- Workup : Ethanol is removed via distillation, followed by crystallization and recrystallization in ethanol or acetone.

- Yield : 82% after recrystallization.

- Purity : >99.5% (HPLC).

Advantages :

- Avoids toxic solvents (e.g., toluene).

- High crystallinity and scalability for industrial production.

Lithium Chloride (LiCl)-Catalyzed Reaction

- Reactants : Malononitrile and triethyl orthoformate (1:3 molar ratio).

- Catalyst : Anhydrous LiCl (1:0.054 molar ratio to malononitrile).

- Conditions :

- Reflux at 78–85°C for 3 hours.

- Workup : Ethanol is distilled, and the residue is crystallized at 5–0°C.

- Yield : 73–83%.

- Melting Point : 64–67°C.

Advantages :

- Simplified purification (no recrystallization required).

- Reduced environmental impact due to solvent-free conditions.

Comparative Analysis of Methodologies

Solvent Systems and Recrystallization Optimization

Recrystallization Protocols

- Ethanol : Achieves >99.5% purity but requires activated carbon decolorization ().

- Acetone : Yields comparable purity (83%) with faster crystallization ().

Key Findings :

- Single-solvent recrystallization (e.g., ethanol) minimizes impurities.

- Solvent recycling reduces production costs by 40% ().

Mechanistic Insights and Side Reactions

- Reaction Pathway : Nucleophilic attack of malononitrile on triethyl orthoformate, facilitated by Lewis acid catalysts (ZnCl₂/LiCl).

- Side Products : Minimal due to controlled temperature (60–85°C), suppressing dimerization or decomposition.

Industrial Scalability and Cost Efficiency

- ZnCl₂ Method : Preferred for high-purity batches in pharmaceuticals.

- LiCl Method : Economical for bulk agrochemical production (lower operational costs).

Chemical Reactions Analysis

Ethyl(1,1-dimethylpropyl)malononitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.

Oxidation and Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Condensation Reactions: this compound can undergo condensation reactions with aldehydes and ketones to form various substituted products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl(1,1-dimethylpropyl)malononitrile is primarily related to its ability to undergo nucleophilic substitution and condensation reactions. These reactions enable the compound to form various derivatives with different biological and chemical properties. The nitrile groups in the molecule are key functional groups that interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Malononitrile Derivatives

Key Structural Features and Functional Groups

Malononitrile derivatives vary widely based on substituents attached to the central carbon. Below is a comparative analysis of Ethyl(1,1-dimethylpropyl)malononitrile and its analogs:

Table 1: Structural and Property Comparison of Malononitrile Derivatives

Substituent Effects on Reactivity and Properties

- Steric Hindrance: The 1,1-dimethylpropyl group in this compound introduces significant steric bulk compared to smaller substituents like ethoxy or chlorobenzylidene. This hindrance may reduce nucleophilic reactivity but enhance thermal stability .

- In contrast, the chlorobenzylidene group in CS gas is electron-withdrawing, increasing electrophilicity and reactivity .

- Polarity: (1-Ethoxyethylidene)malononitrile, with an oxygen atom, exhibits higher polarity than this compound, affecting solubility in polar solvents .

Volatility and Physical Properties

This compound shares a VC value of 0.625 with compounds like cis-2-Hexyl-5-methyl-1,3-dioxane and pentanoic acid derivatives (Table 1, ). While the exact definition of "VC" is unclear, this suggests comparable volatility or partitioning behavior under specific conditions .

Q & A

Q. What are the standard synthetic protocols for preparing malononitrile derivatives, including ethyl(1,1-dimethylpropyl)malononitrile?

Answer: Malononitrile derivatives are typically synthesized via Knoevenagel condensation or multicomponent reactions. For example:

- Knoevenagel Condensation : Mix aldehydes with malononitrile in ethanol at 50°C, followed by heating and TLC monitoring (15-minute intervals) to track reaction progress .

- Catalytic Methods : Use thiamine hydrochloride (VB1) in aqueous media for eco-friendly synthesis of dihydropyrano[2,3-c]pyrazoles, involving ethyl acetoacetate, hydrazine hydrate, and malononitrile .

- Phosgene Route : React cyanoacetamide with phosgene in dichloromethane or toluene, catalyzed by diethylamine or pyridine, under reflux conditions .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

- TLC : Monitor reaction progress using ethyl acetate/hexane mobile phases .

- NMR/FT-IR : Confirm functional groups (e.g., nitrile peaks at ~2200 cm⁻¹ in IR; δ 3.5–4.5 ppm for ethyl groups in ¹H NMR) .

- Single-Crystal X-ray Diffraction : Resolve molecular geometry, as demonstrated for (E)-2-[1-(4-fluorophenyl)pent-1-en-3-ylidene]malononitrile (R因子 = 0.041) .

Q. What are the primary applications of malononitrile derivatives in heterocyclic synthesis?

Answer: Malononitrile is a key precursor for:

- Pyrano[2,3-c]pyrazoles : Synthesized via four-component reactions with aldehydes, hydrazine hydrate, and ethyl acetoacetate .

- Indole Derivatives : React with indole and aldehydes to form 2((1H-Indole-3-yl)(Phenyl)methyl)malononitrile analogs .

- Antiparasitic/Antimicrobial Compounds : Functionalize with quinoxaline or imidazole moieties for bioactive screening .

Advanced Research Questions

Q. How can solvent and catalyst selection optimize enantioselectivity in β-chiral malononitrile synthesis?

Answer:

- Photoenzymatic Strategies : Combine photocatalytic Knoevenagel condensation with enzymatic asymmetric reduction (e.g., alcohol dehydrogenase) for >90% enantiomeric excess .

- Lewis Acid Catalysts : Fe₃O4@NFC@Co(II) enhances pyranopyrazole yields (85–92%) via activation of carbonyl and nitrile groups in aqueous media .

Q. How do substituent effects influence the reactivity of malononitrile in cyclocondensation reactions?

Answer:

Q. What strategies resolve contradictions in catalytic efficiency reported for malononitrile-based reactions?

Answer:

Q. How can photocatalytic methods improve sustainability in malononitrile derivative synthesis?

Answer:

Q. What safety protocols are critical for handling malononitrile derivatives?

Answer:

Q. How do crystallographic data inform the design of malononitrile-based materials?

Answer:

- Packing Analysis : Single-crystal studies reveal π-π stacking and hydrogen-bonding patterns, guiding supramolecular assembly .

- Thermal Stability : Correlate melting points (e.g., 64–66°C for ethoxymethylenemalononitrile) with substituent bulkiness .

Q. What computational tools validate reaction mechanisms in malononitrile chemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.